Para‑Isomer Enables Acid Orange 156 Synthesis; Meta‑Isomer Produces FD&C Red No. 40 Impurity SC‑NTR
The para‑isomer (4‑[(4‑amino‑5‑methoxy‑2‑methylphenyl)azo]benzenesulfonic acid, CAS 40947‑69‑1) is the exclusive precursor for Acid Orange 156 (C.I. 26501), a disazo acid dye used for nylon dyeing that exhibits quantitative exhaustion rates >98 % from weakly acidic dyebaths [1]. In contrast, the meta‑isomer (benzenesulfonic acid, 3‑((4‑amino‑5‑methoxy‑2‑methylphenyl)azo), CAS 59916‑30‑2) couples with Schaeffer’s salt to form SC‑NTR, a certified byproduct in FD&C Red No. 40 with a maximum allowable limit of <1 % [2]. While head‑to‑head reactivity data (e.g., coupling rate constants) are not publicly available, the synthetic destination is determined entirely by the sulfonic‑acid ring position.
| Evidence Dimension | Synthetic outcome / isomer‑dependent coupling pathway |
|---|---|
| Target Compound Data | Diazotization → coupling with phenol → Acid Orange 156 (disazo dye, λₘₐₓ ≈ 480 nm, exhaust >98 % on PA) [1] |
| Comparator Or Baseline | meta‑isomer (CAS 59916‑30‑2): Diazotization → coupling with Schaeffer’s salt → SC‑NTR (impurity in FD&C Red No. 40, λₘₐₓ ≈ 500 nm) [2] |
| Quantified Difference | Qualitative divergence in final chromophore identity; no overlap in approved dye applications |
| Conditions | Aqueous diazotization (NaNO₂, HCl, 0–5 °C) followed by alkaline coupling (pH 8–10), industrial dye synthesis protocols |
Why This Matters
Procurement of the wrong positional isomer directly determines whether the final dye product meets Acid Orange 156 specification or introduces an unlawful food‑dye impurity, with immediate regulatory and economic consequences.
- [1] Synthesis and properties of disazo acid dyes. Dyes and Pigments, 43(3), 183–188 (1999). https://doi.org/10.1016/S0143-7208(99)00058-3 View Source
- [2] Marmion, D. M. (1994). Spectroscopic characterization of SC‑NTR: A subsidiary dye of Allura Red AC dye (FD&C Red No. 40). Food Additives & Contaminants, 11(1), 57–64. View Source
